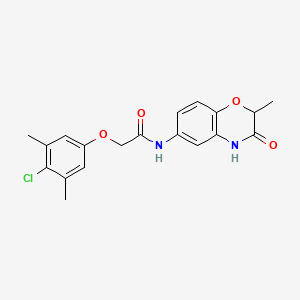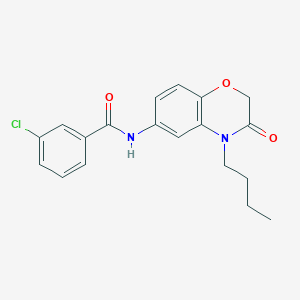![molecular formula C24H19ClN2O2S B11312385 N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312385.png)
N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a thiophene carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 4-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Formation of the Schiff Base: The aldehyde group of 4-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE is then reacted with 2-aminopyridine to form a Schiff base.
Cyclization to Thiophene Carboxamide: The Schiff base undergoes cyclization with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative properties.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a pyridinyl group, and a thiophene carboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in various fields.
Propiedades
Fórmula molecular |
C24H19ClN2O2S |
|---|---|
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O2S/c25-20-10-6-19(7-11-20)17-29-21-12-8-18(9-13-21)16-27(23-5-1-2-14-26-23)24(28)22-4-3-15-30-22/h1-15H,16-17H2 |
Clave InChI |
IYDOZFKJVSLCLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N(CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11312305.png)



![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}norvaline](/img/structure/B11312326.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide](/img/structure/B11312328.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312343.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11312345.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312365.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11312367.png)
![2-(3,5-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11312372.png)
![N-(2-ethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11312374.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11312377.png)
![2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11312387.png)
